Cas no 75328-29-9 (4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride)
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-
- 4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine
- 4-(2-Morpholinoethoxy)benzene-1,2-diaMine triHCl
- LogP
- AKOS023554438
- MFCD11558209
- IFIRYWCUGOTOFV-UHFFFAOYSA-N
- 75328-29-9
- 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine
- 4-(2-Morpholinoethoxy)benzene-1,2-diamine
- DTXSID50514445
- BS-24445
- 1,2-Benzenediamine,4-[2-(4-morpholinyl)ethoxy]-
- SCHEMBL3383766
- 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride
-
- MDL: MFCD11558209
- Inchi: 1S/C12H19N3O2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,13-14H2
- InChI Key: IFIRYWCUGOTOFV-UHFFFAOYSA-N
- SMILES: O1CCN(CCOC2C=CC(=C(C=2)N)N)CC1
Computed Properties
- Exact Mass: 237.14787
- Monoisotopic Mass: 237.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 73.7Ų
Experimental Properties
- PSA: 73.74
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M186275-100mg |
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride |
75328-29-9 | 100mg |
$ 205.00 | 2022-06-04 | ||
| TRC | M186275-250mg |
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride |
75328-29-9 | 250mg |
$ 420.00 | 2022-06-04 | ||
| TRC | M186275-500mg |
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride |
75328-29-9 | 500mg |
$ 665.00 | 2022-06-04 | ||
| Apollo Scientific | OR300164-1g |
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride |
75328-29-9 | 1g |
£200.00 | 2024-07-28 | ||
| Chemenu | CM111001-1g |
4-(2-morpholinoethoxy)benzene-1,2-diamine trihydrochloride |
75328-29-9 | 95%+ | 1g |
$622 | 2023-03-06 | |
| eNovation Chemicals LLC | D588002-5g |
4-(2-Morpholinoethoxy)benzene-1,2-diamine triHCl |
75328-29-9 | 97% | 5g |
$1000 | 2023-09-03 | |
| eNovation Chemicals LLC | D588002-25g |
4-(2-Morpholinoethoxy)benzene-1,2-diamine triHCl |
75328-29-9 | 97% | 25g |
$2000 | 2023-09-03 | |
| eNovation Chemicals LLC | D588002-100g |
4-(2-Morpholinoethoxy)benzene-1,2-diamine triHCl |
75328-29-9 | 97% | 100g |
$4000 | 2023-09-03 | |
| abcr | AB444355-250 mg |
4-(2-Morpholinoethoxy)benzene-1,2-diamine, min. 95%; . |
75328-29-9 | 250MG |
€209.00 | 2023-07-18 | ||
| abcr | AB444355-1 g |
4-(2-Morpholinoethoxy)benzene-1,2-diamine, min. 95%; . |
75328-29-9 | 1g |
€397.50 | 2023-07-18 |
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride Suppliers
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride
4-(2-Morpholinoethoxy)benzene-1,2-diamine Trihydrochloride: A Comprehensive Overview
The compound 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride, identified by the CAS number 75328-29-9, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with two amino groups at positions 1 and 2, and a morpholinoethoxy group at position 4. The presence of the trihydrochloride counterion indicates that this compound exists in its salt form, making it suitable for various applications in pharmaceuticals and materials science.
The synthesis of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride involves a multi-step process that typically begins with the preparation of the morpholinoethoxy intermediate. This intermediate is then coupled with a diamine derivative through nucleophilic substitution or coupling reactions. The final step involves the protonation of the amino groups to form the trihydrochloride salt. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.
In terms of physical properties, 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride is a white crystalline solid with a melting point of approximately 230°C. It is soluble in water and common organic solvents such as ethanol and methanol. The compound exhibits moderate stability under ambient conditions but may degrade under strong acidic or basic conditions. Its chemical stability makes it suitable for use in various industrial processes.
The chemical structure of this compound plays a crucial role in its applications. The benzene ring provides aromatic stability, while the morpholinoethoxy group introduces hydrophilic properties due to the oxygen atom in the ether linkage. The two amino groups at positions 1 and 2 are highly reactive and can participate in various chemical transformations, such as amidation, alkylation, and cross-coupling reactions. These functional groups make the compound versatile for use in drug design, polymer synthesis, and as a precursor for advanced materials.
Recent studies have highlighted the potential of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride in drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. For instance, derivatives of this compound have shown promising results in inhibiting key enzymes involved in cancer cell proliferation.
In addition to its pharmaceutical applications, this compound has found utility in materials science. Its amino groups can be used to functionalize surfaces or incorporate into polymer networks, enhancing properties such as adhesion and mechanical strength. Recent advancements in green chemistry have also led to the exploration of this compound as a building block for biodegradable materials.
The safety profile of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride has been extensively studied to ensure its safe handling and use. Occupational exposure limits have been established based on toxicity studies, and proper protective equipment is recommended during synthesis and handling.
In conclusion, 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride (CAS No: 75328-29-9) is a versatile compound with significant potential across multiple industries. Its unique structure enables diverse applications in pharmaceuticals, materials science, and chemical synthesis. Ongoing research continues to uncover new uses for this compound, underscoring its importance in modern chemistry.
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